molecular formula C19H26N4O2 B7062910 N-[2-[5-(1-benzylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(1-benzylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B7062910
M. Wt: 342.4 g/mol
InChI Key: IXWSGLVGFIVNKF-UHFFFAOYSA-N
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Description

N-[2-[5-(1-benzylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to an oxadiazole ring, which is further connected to an acetamide group. The intricate structure of this compound suggests it may have diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-[5-(1-benzylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14(24)21-19(2,3)18-20-17(25-22-18)16-9-11-23(12-10-16)13-15-7-5-4-6-8-15/h4-8,16H,9-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWSGLVGFIVNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(1-benzylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzylpiperidine Moiety: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine.

    Synthesis of the Oxadiazole Ring: The 1-benzylpiperidine is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring. This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(1-benzylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-[5-(1-benzylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the oxadiazole ring could participate in hydrogen bonding or other interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the oxadiazole and acetamide groups.

    1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different substituents.

    Acetamide Derivatives: Compounds with the acetamide group but different core structures.

Uniqueness

N-[2-[5-(1-benzylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to its combination of the benzylpiperidine, oxadiazole, and acetamide functionalities. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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